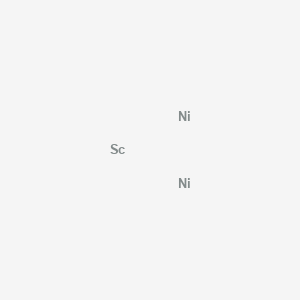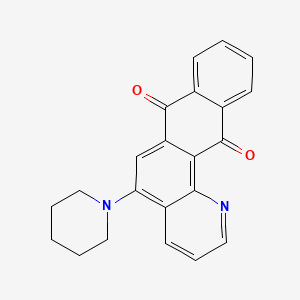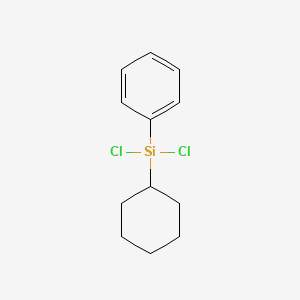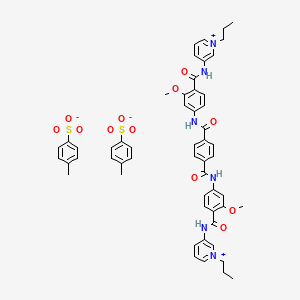
Nickel;scandium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel and scandium are two elements that form a unique compound with interesting properties and applications. Nickel is a transition metal known for its strength, corrosion resistance, and high melting point. Scandium, on the other hand, is a rare earth element with unique properties such as high melting point and the ability to improve the properties of other metals when alloyed. The combination of nickel and scandium results in a compound that exhibits enhanced mechanical and chemical properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of nickel and scandium compounds typically involves high-temperature processes. One common method is the reduction of scandium oxide with nickel in a high-temperature furnace. This process requires precise control of temperature and atmosphere to ensure the formation of the desired compound. Another method involves the use of molten salt electrolysis, where scandium and nickel are co-deposited from a molten salt bath containing their respective chlorides.
Industrial Production Methods
In industrial settings, the production of nickel and scandium compounds often involves the extraction of scandium from lateritic nickel ores. This process includes high-pressure acid leaching, solvent extraction, and precipitation. The scandium is then combined with nickel through various metallurgical processes to form the desired compound. The use of advanced techniques such as ion exchange and solvent extraction ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel and scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions
Oxidation: Nickel and scandium compounds can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents, typically carried out at elevated temperatures.
Substitution: Substitution reactions may involve the replacement of one ligand or atom with another, facilitated by the use of specific catalysts and reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nickel and scandium compounds may result in the formation of oxides, while reduction reactions can yield pure metals or alloys.
Applications De Recherche Scientifique
Nickel and scandium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for their potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Studied for their potential in developing new materials for medical implants and prosthetics.
Industry: Utilized in the aerospace and automotive industries for their high strength and lightweight properties. Also used in the production of high-performance alloys and coatings.
Mécanisme D'action
The mechanism by which nickel and scandium compounds exert their effects involves interactions at the molecular level. These compounds can interact with various molecular targets, including enzymes, receptors, and other proteins. The specific pathways involved depend on the particular application and the chemical environment. For example, in catalytic reactions, the compound may facilitate the formation or breaking of chemical bonds, while in biomedical applications, it may interact with cellular components to achieve the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Nickel and scandium compounds can be compared with other similar compounds, such as those formed with other transition metals or rare earth elements. Some similar compounds include:
Nickel-titanium: Known for its shape memory properties and used in medical devices.
Nickel-aluminum: Used in high-temperature applications due to its excellent oxidation resistance.
Scandium-aluminum: Known for its high strength and lightweight properties, used in aerospace and sporting goods.
The uniqueness of nickel and scandium compounds lies in their combination of properties, such as high strength, corrosion resistance, and the ability to improve the properties of other materials when alloyed. This makes them valuable in a wide range of applications, from industrial to biomedical.
Propriétés
Numéro CAS |
12035-66-4 |
|---|---|
Formule moléculaire |
Ni2Sc |
Poids moléculaire |
162.343 g/mol |
Nom IUPAC |
nickel;scandium |
InChI |
InChI=1S/2Ni.Sc |
Clé InChI |
YPVOESUOHPZXCR-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Ni].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)










